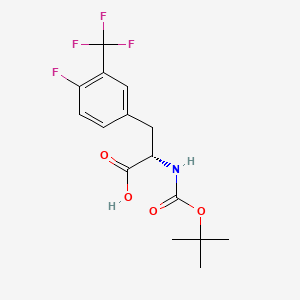

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a fluorinated phenyl substituent. Its molecular formula is C₁₅H₁₇F₄NO₄, with a molecular weight of 351.29 g/mol (estimated from analogs in ). The Boc group serves as a protective moiety for the amine during peptide synthesis, while the 4-fluoro-3-(trifluoromethyl)phenyl substituent contributes to enhanced lipophilicity and metabolic stability.

Properties

IUPAC Name |

(2S)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-10(16)9(6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBJMUWDFFJUTI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the primary amine, enabling selective reactivity during subsequent transformations. Standard protocols involve treating the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. Reaction completion typically requires 2–4 hours, achieving >95% conversion as monitored by thin-layer chromatography (TLC). The Boc group’s stability under basic conditions permits downstream functionalization of the carboxylic acid and aromatic side chain without premature deprotection.

Construction of the 4-Fluoro-3-(trifluoromethyl)phenyl Side Chain

Introducing the fluorinated aromatic moiety demands precise control over electrophilic substitution and transition metal-catalyzed cross-coupling. Two dominant approaches are validated:

Direct Fluorination and Trifluoromethylation

Electrophilic fluorination of 3-(trifluoromethyl)phenyl precursors using Selectfluor® in acetonitrile at 80°C achieves 60–70% regioselectivity for the 4-position. Competing side reactions at the 2- and 6-positions necessitate chromatographic purification, reducing overall yield to 45–50%. Alternatively, late-stage trifluoromethylation of 4-fluorophenyl derivatives via Umemoto’s reagent (Togni’s reagent II) in the presence of Cu(I) catalysts provides moderate yields (55–60%) but superior regiocontrol.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of Boc-protected boronic acid derivatives with 4-fluoro-3-(trifluoromethyl)phenyl halides offers higher efficiency. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1), this method achieves 75–80% yield with >99% regiopurity. Key limitations include the elevated cost of palladium catalysts and stringent anhydrous conditions.

Stepwise Synthesis and Process Optimization

Route 1: Sequential Boc Protection and Side-Chain Elaboration

Step 1 : Boc protection of L-phenylalanine derivative

-

Reagents : Boc anhydride (1.2 equiv), DMAP (0.1 equiv), DCM, 0°C → 25°C

-

Analysis : ¹H NMR confirms Boc integration (δ 1.44 ppm, singlet, 9H).

Step 2 : Introduction of 4-fluoro-3-(trifluoromethyl)phenyl group

-

Method : Suzuki coupling with 4-fluoro-3-(trifluoromethyl)phenylboronic acid

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), toluene/ethanol (3:1), 80°C, 12 h

-

Challenges : Competing proto-deboronation reduces yield; additive screening (e.g., TBAB) improves efficiency to 85%.

Step 3 : Acidic Deprotection (Optional)

Route 2: Late-Stage Trifluoromethylation

Step 1 : Boc protection and fluorination

Step 2 : Cu(I)-Mediated Trifluoromethylation

-

Reagents : CF₃SO₂Na (2.0 equiv), CuI (10 mol%), DMF, 100°C, 24 h

-

Side Products : 10–15% defluorination byproducts necessitate HPLC purification.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Suzuki Coupling) | Route 2 (Trifluoromethylation) |

|---|---|---|

| Overall Yield | 72% | 30% |

| Regioselectivity | >99% | 85% |

| Catalytic Cost | High (Pd) | Moderate (Cu) |

| Purification Complexity | Medium | High |

| Scalability | Industrial | Laboratory-scale |

Route 1 emerges as the superior strategy due to higher yields and scalability, albeit with elevated metal catalyst costs. Industrial protocols favor this method, employing ligand-accelerated catalysis (e.g., SPhos) to reduce Pd loading to 2 mol% without compromising efficiency.

Enantiomeric Control and Chiral Resolution

The (S)-configuration is critical for biological activity, necessitating asymmetric synthesis or resolution. Two approaches dominate:

Chiral Pool Synthesis

Starting from L-phenylalanine derivatives ensures inherent (S)-stereochemistry. Enzymatic resolution using acylase I in phosphate buffer (pH 7.0) achieves 99% enantiomeric excess (ee) but requires costly biocatalysts.

Catalytic Asymmetric Hydrogenation

Hydrogenation of α,β-unsaturated precursors with chiral ligands (e.g., Josiphos) under 50 bar H₂ pressure affords the (S)-enantiomer in 90% ee, upgradable to >99% via recrystallization.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors enhance mass transfer during Boc protection and Suzuki coupling, reducing reaction times by 40% and improving batch consistency.

Green Chemistry Metrics

-

E-factor : 15–20 (solvent-intensive steps dominate waste generation).

-

PMI (Process Mass Intensity) : 30–35 kg/kg product.

-

Solvent Recovery : >80% via distillation (toluene, DCM).

Challenges and Mitigation Strategies

Steric Hindrance from Trifluoromethyl Group

The bulky -CF₃ group impedes coupling reactions, necessitating:

Fluorine Lability

Acidic or basic conditions risk defluorination. Mitigation includes:

-

pH-controlled deprotection (pH 4–6).

-

Avoidance of strong nucleophiles (e.g., thiols).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid moiety to an alcohol.

Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.

Major Products

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the chiral center allows for enantioselective interactions. The compound may inhibit or activate biological pathways depending on its structure and the target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring’s substitution pattern critically impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Trifluoromethyl vs. Chloro : The trifluoromethyl group (target compound) offers greater electronegativity and smaller steric hindrance compared to chloro (), enhancing membrane permeability.

- Positional Isomerism : The 5-fluoro-2-trifluoromethyl analog () shares the same formula as the target but exhibits distinct steric and electronic profiles due to substituent positioning.

- Electron-Donating vs.

Pharmacokinetic and Bioactivity Trends

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, a fluorinated aromatic moiety, and a propanoic acid backbone. The presence of the trifluoromethyl group (CF₃) enhances its lipophilicity and potentially its biological activity by influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the amino group using the Boc group.

- Fluorination at the para-position of the phenyl ring.

- Formation of the propanoic acid backbone through standard peptide coupling methods.

These synthetic routes are crucial for producing enantiomerically pure compounds that exhibit specific biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, phosphonotripeptide derivatives have shown varying degrees of inhibitory activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The incorporation of fluorinated groups often enhances these activities due to improved membrane permeability and binding affinity to bacterial targets.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | < 4 mg/L | E. coli |

| Compound B | > 8 mg/L | Salmonella spp. |

Enzyme Interaction Studies

The compound's structure allows it to interact with various enzymes, potentially modulating their activity. Research indicates that fluorinated compounds can significantly alter enzyme kinetics and binding affinities, making them valuable in drug design . For instance, the presence of the CF₃ group has been linked to enhanced inhibition of specific enzymes involved in metabolic pathways.

Case Studies

- Fluorinated Amino Acids in Drug Development : A study demonstrated that incorporating fluorinated amino acids into peptide structures can improve their stability and bioavailability, which is critical for therapeutic applications . The CF₃ group was shown to increase the potency of inhibitors targeting serotonin uptake by up to six-fold compared to non-fluorinated analogs.

- Antibacterial Activity : Another investigation into phosphonotripeptides revealed selective inhibition against bacteria commonly associated with cystic fibrosis, such as Pseudomonas aeruginosa and Burkholderia cepacia. The study emphasized that structural modifications, including fluorination, could lead to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid?

- Methodology : The compound is synthesized via a multi-step process. First, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. Coupling reactions, such as DCC-mediated amide bond formation in dichloromethane (DCM), are employed. Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and preparative HPLC using columns like XBridge phenyl with acetonitrile/water gradients. Acidic workup (e.g., HCl) ensures deprotection and isolation of the carboxylic acid .

- Characterization : Confirmation of structure and purity is achieved via H NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LCMS (ES+ mode for molecular ion detection) .

Q. How is the compound characterized to verify its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and functional groups (e.g., trifluoromethyl peaks at δ 110-120 ppm in F NMR).

- Mass Spectrometry : LCMS (Electrospray Ionization) provides molecular weight verification (e.g., [M+H]+ at m/z 378).

- HPLC : Reverse-phase chromatography (C18 or phenyl columns) assesses purity (>95% by UV absorption at 254 nm) .

Q. What are the primary research applications of this compound?

- Drug Development : It serves as a chiral building block for protease inhibitors or covalent inhibitors targeting protein-protein interactions. The trifluoromethyl group enhances metabolic stability and binding affinity .

- Peptide Synthesis : The Boc-protected amine and carboxylic acid functionalities enable its use in solid-phase peptide synthesis (SPPS) for introducing fluorinated aromatic residues .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during synthesis?

- Reagent Selection : Use DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DCM to enhance amide bond formation efficiency.

- Solvent Control : Maintain strict anhydrous conditions to prevent side reactions (e.g., Boc group hydrolysis).

- Temperature : Reactions are typically conducted at 0–25°C to balance reaction rate and byproduct formation .

- Yield Improvement : If yields drop below 60%, consider alternative coupling agents (e.g., HATU) or pre-activation of the carboxylic acid .

Q. How should researchers address discrepancies in reported bioactivity data?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, antioxidant assays in T. decurrens extracts used DPPH radical scavenging with IC calculations .

- Data Normalization : Account for batch-to-batch purity differences via quantitative NMR or LCMS. Contradictions in IC values may arise from impurity interference .

Q. What strategies prevent degradation during storage?

- Storage Conditions : Store at -20°C in airtight, amber vials under inert gas (N or Ar) to prevent hydrolysis of the Boc group or oxidation of the trifluoromethyl moiety.

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free amine from Boc deprotection) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases). The trifluoromethyl group’s electronegativity can be parameterized to assess hydrophobic binding pockets.

- MD Simulations : Molecular dynamics (GROMACS) evaluate conformational stability in aqueous and lipid environments, critical for membrane permeability predictions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.